molecular formula C8H12O3 B8776818 3-Acetyl-5-ethyldihydrofuran-2(3H)-one CAS No. 3620-19-7

3-Acetyl-5-ethyldihydrofuran-2(3H)-one

Cat. No. B8776818
Key on ui cas rn: 3620-19-7
M. Wt: 156.18 g/mol
InChI Key: KRCFMTREVNAMCY-UHFFFAOYSA-N
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Patent
US05183908

Procedure details

The mixture was allowed to stand overnight and was transferred to a separatory funnel and acidified with 125 ml concentrated hydrochloric acid. The organic layer was separated and the water layer extracted three times with 50 ml diethyl ether. The extracts were combined with the organic layer, dried through sodium sulfate, and the diethyl ether was removed by means of a Rotovap. 182 Grams of product were obtained which when analyzed by GC indicated 83.6% lactone and 7.8% ethyl acetoacetate.
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.O1C=C[CH2:4][C:3]1=O.[C:8]([O:14][CH2:15][CH3:16])(=[O:13])[CH2:9][C:10]([CH3:12])=[O:11]>>[C:10]([CH:9]1[CH2:16][CH:15]([CH2:3][CH3:4])[O:14][C:8]1=[O:13])(=[O:11])[CH3:12]

Inputs

Step One
Name
Quantity
125 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(CC=C1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the water layer extracted three times with 50 ml diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried through sodium sulfate
CUSTOM
Type
CUSTOM
Details
the diethyl ether was removed by means of a Rotovap
CUSTOM
Type
CUSTOM
Details
182 Grams of product were obtained which when

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)(=O)C1C(OC(C1)CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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